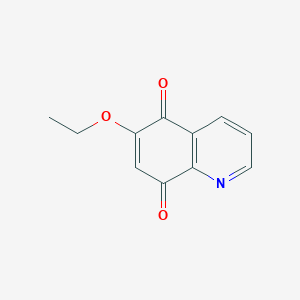

6-Ethoxyquinoline-5,8-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxyquinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-15-9-6-8(13)10-7(11(9)14)4-3-5-12-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLPJZOPWIMMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)C2=C(C1=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoline 5,8 Dione Derivatives

Classical and Contemporary Synthetic Routes to the Quinoline-5,8-dione Core

The construction of the quinoline-5,8-dione framework is typically achieved through two primary strategies: building the quinoline (B57606) system and then oxidizing it, or forming the quinone ring onto a pre-existing pyridine (B92270) structure.

Classical methods for quinoline synthesis, which often serve as precursors to the dione (B5365651), include well-established name reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. arabjchem.orgresearchgate.netresearchgate.net The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is considered one of the most direct routes. researchgate.net

More contemporary approaches often begin with substituted anilines or quinolines. A common and effective method involves the oxidation of 5- or 8-hydroxy/aminoquinoline precursors. nih.gov A variety of oxidizing agents have been successfully employed for this transformation, including Fremy's salt, chromium-based reagents, hypervalent iodine derivatives, and molecular oxygen with a salcomine (B1680745) catalyst. nih.gov For instance, 8-hydroxyquinoline (B1678124) can be oxidized to quinoline-5,8-dione. scispace.com A three-step sequence starting from 8-hydroxyquinoline is a known preparatory route for precursor quinolinequinones. scienceopen.comcardiff.ac.uk

Another significant contemporary strategy is the hetero-Diels-Alder reaction, which constructs the quinoline-5,8-dione core by reacting an 1-azabuta-1,3-diene with a 1,4-benzoquinone. nih.gov This method is valued for its efficiency in building the bicyclic system. Additionally, oxidative demethylation of 5,8-dimethoxyquinolines, which can be prepared via a modified Skraup reaction, provides a high-yield pathway to the quinoline-5,8-dione structure. nih.gov

| Synthetic Strategy | Precursors | Key Reagents/Conditions | Outcome | Reference |

| Oxidation | 5- or 8-hydroxy/aminoquinolines | Fremy's salt, CrO3, Salcomine/O2 | Quinoline-5,8-dione | nih.gov |

| Hetero-Diels-Alder | 1-Azabuta-1,3-diene, 1,4-Benzoquinone | Acetic anhydride (B1165640) (scavenger) | Quinoline-5,8-dione core | nih.gov |

| Oxidative Demethylation | 5,8-Dimethoxyquinolines | Oxidizing agent | Quinoline-5,8-dione | nih.gov |

| Friedländer Annulation | 2-Aminobenzaldehyde, Carbonyl compound | Acid or base catalyst | Substituted quinoline | researchgate.net |

| Multi-step from 8-Hydroxyquinoline | 8-Hydroxyquinoline | Conc. HCl, NaNO2; HBr, KBrO3 | 6,7-Dihalo-5,8-quinolinequinone | scienceopen.com |

Regioselectivity is crucial in the synthesis of complex quinoline-5,8-dione derivatives to ensure that functional groups are installed at the correct positions. A primary strategy involves the regioselective nucleophilic substitution of di-halogenated quinoline-5,8-diones, such as 6,7-dichloroquinoline-5,8-dione. scienceopen.comcardiff.ac.uk The reaction of this precursor with various nucleophiles can lead to substitution at either the C-6 or C-7 position. While reactions with many nucleophiles favor substitution at the C-6 position, unexpected nucleophilic substitution at C-7 has also been observed, providing a route to ortho-quinone derivatives. nih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of quinolines. nih.gov By using directing groups, such as the N-oxide functionality, catalysts based on palladium, rhodium, and iridium can selectively activate specific C-H bonds. nih.govresearchgate.net For example, palladium-catalyzed reactions of quinoline N-oxides are typically highly selective for the C-2 position. acs.org However, methods have been developed for palladium-catalyzed C-8 arylation of quinoline N-oxides, demonstrating that selectivity can be controlled. acs.org Rhodium(III) catalysis can also direct alkylation to the C-8 position using the N-oxide as a traceless directing group. researchgate.net

Silver-catalyzed 6-endo-dig cycloisomerization of N-propargylated heterocyclic compounds represents another modern approach to achieving regioselective synthesis of annulated quinoline derivatives in excellent yields. thieme-connect.com

The introduction of substituents at the C-6 and C-7 positions of the quinoline-5,8-dione scaffold is critical for modulating the compound's properties. The introduction of an ethoxy group, as in 6-ethoxyquinoline-5,8-dione, is a key functionalization step.

A common method for this functionalization is the nucleophilic substitution of a leaving group, typically a halogen, at the C-6 or C-7 position. mdpi.com For example, 6,7-dichloro-5,8-quinolinedione can react with alkoxides, like sodium ethoxide, to yield alkoxy-substituted derivatives. mdpi.com Research has shown that the introduction of alkoxy groups at these positions can be achieved sequentially, allowing for the synthesis of both mono- and di-alkoxy derivatives. mdpi.comnih.gov A patent describes the preparation of 7-bromo-6-ethoxyquinoline-5,8-dione, highlighting a specific synthetic route to an ethoxy-functionalized core. google.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been effectively used for the regioselective introduction of arylamino groups, primarily at the C-6 position of 6,7-dihalo-5,8-quinolinequinones. scienceopen.comcardiff.ac.uk Similarly, the chemoselective displacement of a C-7 bromine using various phenols has been employed to install ether linkages. mdpi.com Besides alkoxy and amino groups, sulfur-containing moieties, such as a thiomethyl group, have also been introduced at the C-6 or C-7 positions. nih.gov

| Functionalization Reaction | Substrate | Reagent | Position(s) Functionalized | Product Type | Reference |

| Nucleophilic Substitution | 6,7-Dichloro-5,8-quinolinedione | Sodium Alkoxide (e.g., NaOEt) | C-6 and/or C-7 | Alkoxy-5,8-quinolinedione | mdpi.com |

| Buchwald-Hartwig Amination | 6,7-Dihalo-5,8-quinolinequinone | Aniline, Pd catalyst, Base | C-6 | 6-Arylamino-5,8-quinolinequinone | scienceopen.comcardiff.ac.uk |

| Bromide Displacement | 7-Bromo-quinoline-5,8-dione | Phenols, Base | C-7 | 7-Phenoxy-quinoline-5,8-dione | mdpi.com |

| Nucleophilic Substitution | 6,7-Dichloro-5,8-quinolinedione | Amines, Thiols | C-6 and/or C-7 | Amino/Thio-5,8-quinolinedione | nih.gov |

Green Chemistry Approaches in Quinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines and their derivatives to reduce environmental impact. researchgate.net These approaches focus on using less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions. tandfonline.com

Water has been successfully used as a green solvent for the synthesis of quinoline derivatives, often in conjunction with microwave irradiation to shorten reaction times and improve yields. tandfonline.com One-pot, three-component reactions catalyzed by guanidine (B92328) hydrochloride in water or ethanol (B145695) have been developed for the efficient synthesis of fused quinoline systems. bohrium.com

The use of recyclable catalysts is another cornerstone of green quinoline synthesis. Metal nanoparticles, such as cobalt and copper doped aerogels, have been used for the Friedländer reaction under solvent-free conditions. tandfonline.com Nanocatalysts, in general, are gaining traction for providing effective and reusable options for quinoline synthesis. acs.org Furthermore, biocatalysts like malic acid have been employed, offering an environmentally benign catalytic option. tandfonline.com

| Green Approach | Catalyst/Medium | Key Features | Reference |

| Green Solvents | Water, Ethanol, Ethanol:Water | Reduced use of volatile organic compounds | tandfonline.combohrium.com |

| Microwave-Assisted Synthesis | Microwave Irradiation | Shorter reaction times, improved yields | researchgate.nettandfonline.com |

| Recyclable Catalysts | Metal Nanoparticles (Co, Cu, ZnO), Nanocomposites | Catalyst can be recovered and reused, solvent-free conditions | tandfonline.comacs.org |

| Organocatalysis/Biocatalysis | Guanidine hydrochloride, Malic acid | Metal-free, environmentally benign catalysts | tandfonline.combohrium.com |

Electrochemical Synthesis Techniques for Quinone Imine Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis and modification of quinone structures. These techniques can often be performed under mild conditions without the need for harsh chemical oxidants or reductants.

An electrochemical strategy has been developed for the synthesis of quinones through the direct C-H oxidation of arenes and heteroarenes, providing an atom-economical route to these structures. researchgate.net In the context of quinoline-5,8-diones, electrochemical techniques are particularly relevant for studying their redox behavior. The electrochemical reduction of quinoline-5,8-dione derivatives has been studied, demonstrating the formation of semiquinone radical anions. nih.gov This process is central to the bioactivity of many quinone compounds and is analogous to the formation of quinone imine-like species. Photochemical methods, which share principles with green chemistry, have also been utilized. For example, the sensitized photo-oxidation of 8-hydroxyquinoline using a photosensitizer like methylene (B1212753) blue or tetraphenylporphyrin (B126558) (TPP) can produce quinoline-5,8-quinone in good yields. researchgate.nettandfonline.com

| Electrochemical/Photochemical Method | Substrate | Process | Product/Intermediate | Reference |

| Direct C-H Oxidation | Arenes/Heteroarenes | Anodic Oxidation | Quinones | researchgate.net |

| Electrochemical Reduction | Quinoline-5,8-diones | Cathodic Reduction | Semiquinone Radical Anions | nih.gov |

| Sensitized Photo-oxidation | 8-Hydroxyquinoline | Methylene Blue/TPP, Light, O2 | Quinoline-5,8-quinone | researchgate.nettandfonline.com |

Advanced Spectroscopic and Analytical Characterization Techniques

Elucidation of Molecular Structures

The definitive confirmation of the molecular structure of 6-Ethoxyquinoline-5,8-dione relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, offers a complete picture of the atomic connectivity and chemical environment within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For 6-Ethoxyquinoline-5,8-dione, ¹H and ¹³C NMR would provide the primary evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the quinoline (B57606) ring system and the ethoxy group. The aromatic protons on the quinoline core would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. The single proton at the 7-position would likely appear as a singlet. The protons of the ethoxy group would present as a characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the dione (B5365651) moiety (C5 and C8) would be expected to resonate at very low field (typically δ 180-190 ppm). The carbon atoms of the quinoline ring would appear in the aromatic region (δ 110-160 ppm), while the carbons of the ethoxy group would be found in the upfield, aliphatic region.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish definitive correlations. A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethoxy group. An HSQC spectrum would correlate each proton signal directly to its attached carbon atom, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for confirming the placement of the ethoxy group at the C6 position by showing long-range correlations between the ethoxy protons and the carbons of the quinoline ring.

Expected ¹H and ¹³C NMR Data for 6-Ethoxyquinoline-5,8-dione (Note: This table is predictive, based on known data for similar quinoline-5,8-dione structures. Actual experimental values may vary.)

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| 2 | ~8.8 (dd) | ~150 |

| 3 | ~7.6 (dd) | ~125 |

| 4 | ~8.5 (dd) | ~138 |

| 5 | - | ~183 |

| 6 | - | ~158 |

| 7 | ~6.5 (s) | ~110 |

| 8 | - | ~185 |

| 8a | - | ~148 |

| 4a | - | ~130 |

| O-CH₂-CH₃ | ~4.2 (q) | ~65 |

| O-CH₂-CH₃ | ~1.5 (t) | ~14 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule with high accuracy. For 6-Ethoxyquinoline-5,8-dione (molecular formula C₁₁H₉NO₃), HRMS would provide a measured mass that is very close to the calculated theoretical mass, typically within a few parts per million (ppm). This technique, often using an electrospray ionization (ESI) source, validates the molecular formula and, by extension, the molecular weight. nih.gov

Expected HRMS Data for 6-Ethoxyquinoline-5,8-dione

| Molecular Formula | Ion Type | Calculated m/z |

| C₁₁H₉NO₃ | [M+H]⁺ | 204.0655 |

| C₁₁H₉NO₃ | [M+Na]⁺ | 226.0475 |

Infrared and Ultraviolet-Visible Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Ethoxyquinoline-5,8-dione would be dominated by strong absorption bands corresponding to the carbonyl groups (C=O) of the quinone system, typically appearing in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include C=C and C=N stretching vibrations from the aromatic quinoline system (around 1500-1600 cm⁻¹) and C-O stretching from the ethoxy group (around 1200-1250 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. Quinoline-5,8-diones are colored compounds due to their extended conjugation. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show characteristic absorption maxima (λ_max) in both the UV and visible regions, which are responsible for its color. ajol.info

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds like 6-Ethoxyquinoline-5,8-dione. gxu.edu.cnjst.go.jparkat-usa.orgnih.gov A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or acetic acid) to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, detected by a UV detector set at a wavelength where the compound absorbs strongly.

For preparative separation, Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography on a silica (B1680970) gel column is commonly employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would be used to elute the components from the column, allowing for the isolation of 6-Ethoxyquinoline-5,8-dione in a pure form.

Typical HPLC Conditions for Analysis of Quinone Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Studies of Quinoline 5,8 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of molecules like 6-ethoxyquinoline-5,8-dione. unipd.it These methods, rooted in quantum mechanics, allow for the detailed exploration of electronic structure and molecular geometries. unipd.it

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular tool in chemistry and materials science for its ability to provide accurate results with a manageable computational cost. wikipedia.org The theory's foundation lies in the principle that the properties of a many-electron system can be determined from its electron density. wikipedia.org

DFT also aids in understanding the electronic properties that influence the biological activity of these compounds. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. researchgate.net This approach has been used to assess the reactivity and kinetic stability of potential drug candidates. researchgate.net

Computational Modeling of Molecular Conformations

Understanding the three-dimensional arrangement of atoms in a molecule, or its conformation, is critical for predicting its interactions with biological targets. nih.gov Computational modeling provides a means to explore the various possible conformations of a molecule and identify the most stable ones. diva-portal.org These methods are essential for studying the dynamic behavior of biomolecules at a molecular level. diva-portal.org

For quinoline-5,8-dione systems, computational modeling helps in understanding how the molecule might fit into the active site of an enzyme or interact with other biological macromolecules. This structural information is a prerequisite for understanding protein function and for designing molecules that can modulate that function. diva-portal.org The study of molecular conformations is often a starting point for more complex simulations, such as molecular docking. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand and predict how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or DNA. mdpi.com

Predictive Binding Mode Analysis with Biological Macromolecules (e.g., NQO1, DNA)

Quinoline-5,8-dione derivatives have been identified as potent inhibitors of NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells. nih.gov Molecular docking studies can predict how these derivatives bind to the active site of NQO1. nih.gov By analyzing the predicted binding poses, researchers can understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. This information is invaluable for designing more potent and selective inhibitors. nih.gov

For example, studies on amino-quinoline-5,8-dione derivatives have utilized molecular docking to elucidate their binding modes with NQO1, supporting experimental findings of their NQO1-dependent cytotoxicity. nih.gov Similarly, the planar structure of the quinone core suggests a potential for intercalation into DNA, a mechanism of action for some anticancer drugs. Molecular docking can be used to model this intercalation, providing insights into how these compounds might disrupt DNA replication and lead to cell death.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For quinoline-5,8-dione derivatives, QSAR studies can help in understanding which structural features are crucial for their biological effects, such as their anticancer activity. By correlating properties like electronic parameters (e.g., HOMO/LUMO energies from DFT), steric factors, and hydrophobicity with observed biological activity, researchers can build predictive models. These models can then guide the synthesis of new derivatives with potentially improved potency and selectivity.

Simulation of Intramolecular Electron Transfer (IET) Processes

Intramolecular electron transfer (IET) is a fundamental process in many chemical and biological reactions. nih.gov It involves the transfer of an electron from a donor part of a molecule to an acceptor part within the same molecule. chemrxiv.org Simulating these processes provides a deeper understanding of the reaction dynamics and the factors that control the rate of electron transfer. chemrxiv.org

In the context of quinoline-5,8-diones, which are redox-active compounds, IET simulations can shed light on their mechanism of action. For instance, the redox cycling of quinolinediones, which is crucial for their biological activity, involves electron transfer steps. nih.gov Computational methods can be used to model these IET processes, taking into account factors like the reorganization energy and the electronic coupling between the donor and acceptor states. nih.gov These simulations can help to explain the observed biological effects and guide the design of new compounds with tailored redox properties.

Recent advancements in computational methods, such as binless dynamic histogram analysis, allow for the direct calculation of electron transfer rates from molecular dynamics simulations, providing a powerful tool to study these processes in complex systems. nih.gov

Structure Activity Relationship Sar Studies of Quinoline 5,8 Dione Analogues

Impact of Substituent Variation on Biological Activity

The introduction of different functional groups at various positions of the quinoline-5,8-dione ring system significantly influences the resulting biological properties. nih.gov The nature and position of these substituents can modulate the compound's potency, selectivity, and even its mechanism of action.

Role of C-6 and C-7 Substituents (e.g., Ethoxy, Amino, Alkoxy, Thiol)

The C-6 and C-7 positions of the quinoline-5,8-dione moiety are critical for its biological activity, and modifications at these sites have been a primary focus of SAR studies. researchgate.netnih.gov The introduction of various substituents, such as ethoxy, amino, alkoxy, and thiol groups, has been shown to have a profound impact on the antiproliferative and other biological activities of these compounds.

Small substituents like amino groups at the C-6 or C-7 positions have been found to be favorable for binding to the active site of NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells. nih.gov For instance, a series of novel amino-quinoline-5,8-dione derivatives with different alkyl- or aryl-amino fragments at the C-6 or C-7 position demonstrated low micromolar antiproliferative potency against both drug-sensitive and multidrug-resistant cancer cell lines. nih.gov

Notably, the position of the substituent can lead to differential activity. In a study comparing 6- and 7-arylamino-5,8-quinolinediones, the 7-substituted derivative exhibited 1.4-fold and 1.6-fold higher activity against drug-sensitive and multidrug-resistant cell lines, respectively, compared to its 6-substituted counterpart. nih.gov The addition of a 4-(4-methylpiperazin-1-yl) phenylamino (B1219803) group to either position 6 or 7 resulted in significant antiproliferative potency. nih.gov

Alkoxy and alkynyloxy substituents at the C-6 and/or C-7 positions have also been investigated for their anticancer potential. nih.gov These derivatives generally showed higher activity against melanoma, glioblastoma, and breast cancer cell lines than the 6,7-dichloro-5,8-quinolinedione precursor. nih.gov In contrast, the introduction of a thiomethyl group at either the C-6 or C-7 position led to a decrease in activity against the tested cancer cell lines. nih.gov

| Compound/Series | C-6 Substituent | C-7 Substituent | Key Biological Activity | Reference |

|---|---|---|---|---|

| Amino-quinoline-5,8-dione derivatives (6a-h, 7a-h) | Alkyl- or Aryl-amino | H | Antiproliferative potency in low micromolar range. | nih.gov |

| Amino-quinoline-5,8-dione derivatives (6a-h, 7a-h) | H | Alkyl- or Aryl-amino | Antiproliferative potency in low micromolar range. | nih.gov |

| 7-Arylamino-5,8-quinolinedione (10) | H | Arylamino | Higher anticancer activity than 6-substituted isomer. | nih.gov |

| 6-Arylamino-5,8-quinolinedione (11) | Arylamino | H | High anticancer activity. | nih.gov |

| 6/7-Alkoxy/Alkynyloxy derivatives (61-68) | Alkoxy/Alkynyloxy | Alkoxy/Alkynyloxy | Higher anticancer activity than dichloro precursor. | nih.gov |

| 6/7-Thiomethyl derivatives (51, 52) | Thiomethyl or H | H or Thiomethyl | Decreased anticancer activity. | nih.gov |

Effects of Modifications at Other Positions (e.g., C-2, N-oxide)

While the C-6 and C-7 positions are primary sites for modification, alterations at other positions of the quinoline-5,8-dione scaffold also influence biological activity. In many instances, modification at the C-2 position has been found to reduce activity compared to compounds that are unsubstituted at this position. nih.govnih.gov For example, the introduction of a methyl group at the C-2 position of the 5,8-quinolinedione (B78156) moiety was shown to decrease the enzymatic activity of NQO1. nih.govmdpi.com

On the other hand, the C-2 methyl group can serve as a chemical handle for further functionalization. mdpi.com Oxidation of the C-2 methyl group has been utilized to introduce other functionalities, leading to compounds with altered biological profiles. mdpi.com

The use of an N-oxide derivative of the quinoline-5,8-dione nucleus represents another strategy to modulate reactivity and biological properties. The N-oxide can alter the regiochemical outcome of nucleophilic substitution reactions, providing a pathway to synthesize analogs that are not readily accessible through other routes. chim.it This modification can drastically change the reaction mechanism. chim.it

Rational Design Principles for Enhanced Bioactivity

The wealth of data from SAR studies has enabled the formulation of rational design principles to create quinoline-5,8-dione analogues with enhanced bioactivity and improved pharmacological profiles. A key strategy involves targeting specific cellular pathways or enzymes that are upregulated in diseased states, such as cancer.

A prominent example is the design of NQO1 inhibitors. nih.gov Since NQO1 is overexpressed in many tumors, designing quinoline-5,8-dione derivatives that are excellent substrates for this enzyme is a promising anticancer strategy. nih.gov This approach aims to selectively kill cancer cells through NQO1-mediated redox cycling and the generation of reactive oxygen species. nih.gov

Key principles for enhancing bioactivity include:

Molecular Mechanisms of Action in Biological Systems in Vitro/cellular Level

Interactions with Enzyme Systems

The bioactivity of 6-Ethoxyquinoline-5,8-dione is significantly linked to its interactions with key enzyme systems, particularly those involved in cellular redox processes.

NAD(P)H:quinone oxidoreductase 1 (NQO1) Inhibition Mechanisms

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in the detoxification of quinones through a two-electron reduction, a process that typically prevents the formation of reactive semiquinone intermediates. However, certain quinoline-5,8-dione derivatives have been identified as potent inhibitors of NQO1. nih.govmdpi.com This inhibition is significant in the context of cancer therapy, as many tumor cells exhibit elevated levels of NQO1. nih.gov

The mechanism of inhibition can be competitive, where the molecule vies with the natural substrates, such as NAD(P)H, for the active site of the enzyme. csic.es By blocking NQO1, these compounds can disrupt the normal redox balance within cancer cells, a strategy that is being explored for its therapeutic potential. nih.gov The quinoline-5,8-dione scaffold is recognized as a key pharmacophore for NQO1 inhibition. mdpi.com

Redox Cycling and Reactive Oxygen Species (ROS) Generation Pathways

A pivotal aspect of the molecular action of quinones, including 6-Ethoxyquinoline-5,8-dione, is their capacity for redox cycling. This process involves the acceptance of an electron to form a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent quinone. This cycle can lead to the generation of a cascade of reactive oxygen species (ROS), including hydrogen peroxide and the highly reactive hydroxyl radical. researchgate.netnih.gov

This ROS generation can induce significant oxidative stress within cells, leading to damage of crucial macromolecules like lipids, proteins, and DNA. researchgate.net In the context of cancer, the elevated levels of ROS can overwhelm the antioxidant defense mechanisms of tumor cells, leading to apoptosis or cell death. d-nb.info The ability of quinoline-5,8-diones to undergo redox cycling is a key contributor to their cytotoxic effects. mdpi.com

Modulation of Cellular Pathways

The biochemical perturbations initiated by 6-Ethoxyquinoline-5,8-dione extend to the modulation of fundamental cellular pathways that govern cell survival, proliferation, and movement.

Induction of Apoptosis in Cancer Cell Lines

A significant consequence of the molecular activities of quinoline-5,8-dione derivatives is the induction of apoptosis, or programmed cell death, in various cancer cell lines. medsci.orgwaocp.org The accumulation of ROS, as a result of redox cycling, is a primary trigger for the apoptotic cascade. d-nb.info

The apoptotic process induced by these compounds can involve both intrinsic and extrinsic pathways. This can include the depolarization of the mitochondrial membrane, the activation of caspase enzymes (such as caspase-3 and caspase-9), and the regulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family. medsci.org

Disruption of Cell Migration and Cell Cycle Regulation

Emerging research indicates that compounds structurally related to 6-Ethoxyquinoline-5,8-dione can interfere with cell migration and the regulation of the cell cycle. nih.gov The disruption of the microtubule network, which is essential for both cell division and motility, is a potential mechanism. nih.gov

Furthermore, constricted migration of cells can lead to an increase in DNA damage and a subsequent repression of the cell cycle. nih.gov This suggests that the physical stresses of migration, potentially exacerbated by the presence of cytotoxic compounds, can impact cellular proliferation. The ability to inhibit cell migration is a critical aspect of potential anticancer agents, as it can limit the metastatic spread of tumors. nih.gov

DNA Interaction Mechanisms

The genotoxic potential of quinones is partly attributed to their ability to interact with DNA. These interactions can occur through several mechanisms, leading to DNA damage and potentially contributing to the compound's cytotoxic effects.

Quinones can form covalent adducts with DNA, directly altering its structure. researchgate.net Additionally, the ROS generated through redox cycling can cause oxidative damage to DNA bases, with the formation of lesions such as 8-oxo-2'-deoxyguanosine being a common outcome. researchgate.netnih.gov

Intercalation and Hydrogen Bonding with DNA

The structure of 6-Ethoxyquinoline-5,8-dione, featuring a planar aromatic system, suggests a potential for interaction with DNA. The primary non-covalent binding mode for such planar molecules is intercalation, a process where the compound inserts itself between the base pairs of the DNA double helix. This action can distort the helical structure, leading to functional consequences such as the inhibition of replication and transcription.

While direct studies on 6-Ethoxyquinoline-5,8-dione are not extensively documented in the available literature, research on related quinoline (B57606) derivatives provides insights into this mechanism. Studies have shown that quinoline systems can intercalate into DNA. The efficiency and stability of this intercalation are often enhanced by the presence of a positively charged side chain, which interacts with the negatively charged phosphate (B84403) backbone of DNA.

Hydrogen bonds are also critical in the stabilization of drug-DNA complexes. These bonds can form between the functional groups on the intercalating agent and the edges of the DNA base pairs within the grooves. The quinoline-5,8-dione structure contains potential hydrogen bond acceptors (the carbonyl oxygens and the quinoline nitrogen) that could engage in such interactions. A statistical analysis of various drug-DNA complexes reveals common hydrogen bonding patterns that contribute to binding affinity and specificity.

Table 1: Common Hydrogen Bonds in Drug-DNA Minor Groove Complexes

| Donor Group (Drug) | Acceptor Group (DNA) | Type of Bond |

|---|---|---|

| N-H | N(3) of Purines (Adenine, Guanine) | Strong |

| N-H | O(2) of Pyrimidines (Thymine, Cytosine) | Strong |

| C-H | O(2) of Pyrimidines (Thymine, Cytosine) | Weak |

The planar geometry of 6-Ethoxyquinoline-5,8-dione makes it a candidate for DNA intercalation, a mechanism observed in other quinoline derivatives. However, the precise nature and energetic favorability of its binding, including specific hydrogen bonding patterns, require further empirical investigation.

Covalent Adduct Formation with Biological Nucleophiles

The quinone-5,8-dione moiety of 6-Ethoxyquinoline-5,8-dione is an electrophilic center, making it susceptible to attack by biological nucleophiles. This reactivity can lead to the formation of stable covalent adducts, a mechanism that can irreversibly alter the function of target biomolecules such as proteins and peptides.

A primary example of this reactivity is the interaction with thiols, particularly the cysteine residues in proteins and the abundant cellular antioxidant, glutathione (B108866) (GSH). The reaction typically proceeds via a Michael-type 1,4-addition, where the nucleophilic thiol attacks one of the activated carbons of the quinone ring.

Research on structurally similar 5,8-dimethoxy-1,4-naphthoquinones (DMNQ) demonstrates this process clearly. Glutathione reacts with the DMNQ core to form a 1,4-adduct, which is subsequently auto-oxidized to the corresponding glutathionyl-DMNQ derivative. This process suggests that a similar reaction pathway is highly probable for 6-Ethoxyquinoline-5,8-dione, leading to the formation of glutathione or protein conjugates within a cellular environment. Such covalent modification can deplete cellular antioxidant defenses and modify protein function.

Table 2: Reactivity of Quinone-like Scaffolds with Biological Nucleophiles

| Quinone/Quinone-dione Class | Nucleophile | Type of Reaction/Adduct | Reference |

|---|---|---|---|

| Phenaline-1,3-dione | Cysteine Sulfenic Acid (Cys-SOH) | Covalent Adduct | |

| 5,8-Dimethoxy-1,4-naphthoquinones | Glutathione (GSH) | 1,4-Adduct Formation |

The formation of covalent adducts represents a significant mechanism of action for quinone-containing compounds. The electrophilic nature of the 6-Ethoxyquinoline-5,8-dione core strongly supports its potential to react with and modify biological nucleophiles, thereby impacting cellular function.

Broader Biological Applications of the Quinoline 5,8 Dione Scaffold in Vitro

Antimicrobial Activitiesresearchgate.netjst.go.jpnih.govresearchgate.net

The quinoline-5,8-dione core is a prominent feature in many compounds investigated for their antimicrobial properties. nih.govd-nb.info Both natural and synthetic derivatives have demonstrated significant activity against a variety of pathogenic microbes, including bacteria and fungi. nih.govnih.govbenthamscience.com The introduction of different substituents onto the quinoline-5,8-dione ring system allows for the modulation of antimicrobial potency and spectrum. nih.gov

Compounds based on the quinoline-5,8-dione scaffold have shown notable antibacterial activity, particularly against Gram-positive bacteria. nih.govacs.org In contrast, many derivatives exhibit no significant activity against Gram-negative bacteria such as E. coli and P. aeruginosa. nih.govacs.org

Studies on aminated quinolinequinones (AQQs) revealed that their effectiveness varies with the specific chemical structure. For instance, certain aminated derivatives displayed moderate to potent activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis. acs.org Specifically, compounds designated as AQQ8 and AQQ9 were highly active against S. aureus, with Minimum Inhibitory Concentration (MIC) values of 4.88 and 2.44 μg/mL, respectively. acs.org These values are significantly lower than those of the broad-spectrum antibiotic ciprofloxacin (B1669076) in the same study. acs.org Furthermore, AQQ6 and AQQ9 were active against E. faecalis. acs.org The antibacterial potential of a quinoline (B57606) dione (B5365651) alkaloid was also confirmed against methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

The proposed mechanism of action for some of these compounds involves redox cycling. acs.org Treatment of M. tuberculosis with one such compound led to the activation of NADH-dependent oxygen consumption, suggesting a mechanism that perturbs the pathogen's ability to manage oxygen. acs.org Other studies suggest that the quinoline-5,8-dione moiety's ability to form radicals in vivo is crucial to its biological action. nih.gov Additionally, some derivatives have shown the ability to prevent cellular adhesion, a critical step in biofilm formation, which is a common factor in persistent bacterial infections. semanticscholar.org

Antibacterial Activity of Quinoline-5,8-dione Derivatives

This table summarizes the in vitro antibacterial activity of selected aminated quinoline-5,8-dione derivatives against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| AQQ9 | Staphylococcus aureus (ATCC 29213) | 2.44 | acs.org |

| AQQ8 | Staphylococcus aureus (ATCC 29213) | 4.88 | acs.org |

| AQQ6 | Enterococcus faecalis (ATCC 29212) | 78.12 | acs.org |

| AQQ9 | Enterococcus faecalis (ATCC 29212) | 78.12 | acs.org |

| 3a | Staphylococcus epidermidis | More active than Cefuroxime | d-nb.info |

| 3b | Staphylococcus epidermidis | More active than Cefuroxime | d-nb.info |

| 3h | Staphylococcus epidermidis | More active than Cefuroxime | d-nb.info |

| 3a | Enterococcus faecalis | More active than Amikacin | d-nb.info |

| 3b | Enterococcus faecalis | More active than Amikacin | d-nb.info |

| 3h | Enterococcus faecalis | More active than Amikacin | d-nb.info |

The quinoline-5,8-dione scaffold is also a key component of compounds with significant antifungal properties. nih.govbenthamscience.com The increasing incidence of fungal infections, especially in immunocompromised individuals, has spurred the development of new antifungal agents, with quinonoid compounds being a promising class. jst.go.jp

Derivatives such as 2H- nih.govjst.go.jpnih.govtriazolo[4,5-g]isoquinoline-4,9-diones have demonstrated potent activity against pathogenic fungi. jst.go.jp In one study, several compounds from this series completely inhibited the growth of all tested fungal species with MIC values ranging from 0.8 to 12.5 µg/mL. jst.go.jp The structure-activity relationship suggests that the 2H- nih.govjst.go.jpnih.govtriazolo[4,5-g]isoquinoline-4,9-dione scaffold itself is a strong contributor to the antifungal effect. jst.go.jp Similarly, aminated quinolinequinones have been evaluated for their efficacy against fungal strains, with some showing moderate activity against Candida albicans and Candida parapsilosis. acs.org

Antifungal Activity of Quinoline-5,8-dione Derivatives

This table presents the in vitro antifungal activity of selected quinoline-5,8-dione derivatives against various pathogenic fungi.

| Compound Series | Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Reference |

|---|---|---|---|

| 2H- nih.govjst.go.jpnih.govtriazolo[4,5-g]isoquinoline-4,9-diones (3a, 3b, 3g, 3h) | Various pathogenic fungi | 0.8–12.5 | jst.go.jp |

| Aminated Quinolinequinone (AQQ3) | Candida albicans | 78.12 | acs.org |

| Aminated Quinolinequinone (AQQ4) | Candida albicans | 78.12 | acs.org |

| Aminated Quinolinequinone (AQQ3) | Candida parapsilosis | 78.12 | acs.org |

| Aminated Quinolinequinone (AQQ4) | Candida parapsilosis | 78.12 | acs.org |

Antiviral Activitiesjst.go.jpnih.gov

The quinoline-5,8-dione scaffold is present in compounds that exhibit a range of antiviral properties. nih.govbenthamscience.com The natural antibiotic Streptonigrin, which features this core structure, is known for its antiviral capabilities. nih.gov Synthetic derivatives are also being explored as potential antiviral agents. doi.org For example, a quinoxaline-based compound, 6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione, was identified as an inhibitor of coronavirus replication. rsc.org This compound was found to impede the RNA-binding ability of the coronavirus nucleocapsid protein. rsc.org The development of novel quinoline derivatives is seen as a promising strategy to combat drug-resistant viral strains, including deadly viruses like Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). doi.org

Antimalarial Activitiesjst.go.jpnih.govresearchgate.net

Malaria, caused by the Plasmodium parasite, remains a major global health issue, and quinoline-based compounds have historically been central to its treatment, starting with quinine. nih.govmdpi.com The quinoline-5,8-dione scaffold is a promising moiety for the development of new antimalarial drugs, including those effective against chloroquine-resistant strains of P. falciparum. nih.govbenthamscience.com Synthetic derivatives of quinoline-5,8-dione have been synthesized and evaluated for their activity against this parasite. nih.gov In one such study, a series of derivatives were tested on two types of P. falciparum, demonstrating the potential of this chemical class in antimalarial drug discovery. nih.gov

Anti-inflammatory Activitiesjst.go.jp

In addition to their antimicrobial and antiparasitic properties, compounds containing the quinoline-5,8-dione scaffold have also been investigated for anti-inflammatory activity. nih.gov For instance, a series of 6,7-substituted-5,8-quinolinequinones were evaluated for their anti-inflammatory effects. nih.gov Furthermore, the identification of quinolinedione in plant extracts has suggested its potential role in modulating inflammatory pathways. researchgate.net One study highlighted that certain quinoline-quinones act as inhibitors of the neutrophil respiratory burst, a key process in acute inflammation, such as in gouty arthritis. nih.gov

Future Research Directions and Emerging Paradigms for Quinoline 5,8 Diones

Development of Novel and Efficient Synthetic Methodologies

The core structure of quinoline-5,8-dione is a crucial pharmacophore found in various natural products with significant biological activities, including anticancer, antibacterial, and antifungal properties. nih.govresearchgate.netnih.gov The development of efficient synthetic routes to access diverse derivatives of this scaffold is a primary focus of medicinal chemistry.

Historically, the synthesis of quinoline-5,8-diones involved multi-step processes. scispace.com However, recent advancements have led to more streamlined and efficient methods. One common strategy involves the oxidation of 8-hydroxyquinolines. scispace.comarkat-usa.org For instance, 8-quinolinol can be oxidized using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) to yield the quinoline-5,8-dione core. arkat-usa.org

The introduction of substituents at the C-6 and C-7 positions is critical for modulating the biological activity of the quinoline-5,8-dione scaffold. nih.gov The regioselective addition of nucleophiles to the quinone moiety is a key challenge. The choice of solvent can influence the position of substitution; for example, using a protic solvent like ethanol (B145695) can favor the formation of 6-substituted compounds. nih.gov The use of catalysts such as CeCl₃ or NiCl₂ in ethanol can also selectively yield 6-amino-5,8-quinolinediones. nih.gov

For the synthesis of 6-alkoxy derivatives like 6-ethoxyquinoline-5,8-dione, a common approach would be the nucleophilic substitution of a suitable leaving group at the C-6 position. A patent has described a method for the preparation of 7-bromo-6-ethoxyquinoline-5,8-dione, indicating the feasibility of introducing an ethoxy group onto the quinoline-5,8-dione ring. google.com The synthesis of various 6,7-bis(alkylthio- or alkylamino-substituted)quinoline-5,8-diones has been achieved through nucleophilic addition followed by oxidation, a method that could potentially be adapted for alkoxy derivatives. arkat-usa.org

Table 1: Synthetic Methodologies for Quinoline-5,8-dione Derivatives

| Methodology | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Oxidation of 8-Hydroxyquinolines | A direct method to form the quinoline-5,8-dione core. | [Bis(trifluoroacetoxy)iodo]benzene (PIFA), Iodobenzene diacetate | arkat-usa.orgnih.gov |

| Nucleophilic Addition/Substitution | Introduction of various functional groups at the C-6 and/or C-7 positions. | Amines, thiols, alkoxides; protic vs. aprotic solvents | nih.govarkat-usa.org |

| Catalytic Regioselective Amination | Selective synthesis of 6-amino derivatives. | CeCl₃ or NiCl₂ in ethanol | nih.gov |

| Suzuki Cross-Coupling | Formation of C-C bonds, typically at the C-2 or C-7 position. | Palladium catalysts, boronic acids | nih.gov |

Advanced Computational Chemistry Applications in Bioactive Compound Design

Computational chemistry has become an indispensable tool in the design and development of novel bioactive compounds based on the quinoline-5,8-dione scaffold. jseepublisher.com Techniques such as Density Functional Theory (DFT) and molecular docking provide deep insights into the structural, electronic, and biological properties of these molecules. mdpi.commdpi.com

DFT calculations are employed to characterize the molecular structure and electronic properties of quinoline-5,8-dione derivatives. mdpi.commdpi.com These calculations can predict parameters like bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding the reactivity and interaction of these compounds with biological targets. mdpi.com For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can reveal the electrophilic and nucleophilic regions within a molecule, guiding the design of derivatives with enhanced reactivity towards specific targets. mdpi.com

Molecular docking studies are used to predict the binding modes and affinities of quinoline-5,8-dione derivatives to their protein targets. mdpi.com This allows for a rational, structure-based design of more potent and selective inhibitors. For example, docking studies have been used to investigate the interaction of quinoline-5,8-dione derivatives with NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in their mechanism of action. mdpi.com These studies can identify key amino acid residues involved in binding and guide the modification of the quinoline-5,8-dione scaffold to improve these interactions. mdpi.com Such computational approaches are vital for understanding the structure-activity relationships (SAR) and for prioritizing the synthesis of the most promising compounds. jseepublisher.com

Exploration of New Biological Targets and Mechanisms

The quinoline-5,8-dione scaffold is a versatile pharmacophore that interacts with a variety of biological targets, leading to a broad spectrum of activities including anticancer, antibacterial, and antimalarial effects. nih.govnih.gov A significant body of research has focused on elucidating the mechanisms of action and identifying novel molecular targets for these compounds.

One of the most well-characterized targets of quinoline-5,8-diones is NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govmdpi.com NQO1 is an enzyme that is often overexpressed in cancer cells. It can bioactivate quinone-containing compounds, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. nih.govmdpi.com Many synthetic quinoline-5,8-dione derivatives have been designed as NQO1-directed cytotoxic agents. nih.gov

Beyond NQO1, other biological targets for quinoline-5,8-diones are being actively explored. For example, some derivatives have been shown to inhibit sphingosine (B13886) kinase (SphK), an enzyme involved in cancer cell survival and growth. mdpi.com The quinoline-5,8-dione framework has been used as a scaffold to develop novel SphK inhibitors. mdpi.com

Furthermore, some quinoline-5,8-dione anticancer drugs are known to interact with DNA, causing alkylation and strand scission. bioline.org.br The ability to cleave DNA is another important mechanism contributing to their cytotoxic effects. researchgate.net The exploration of these and other potential targets will continue to drive the development of new therapeutic agents based on this versatile scaffold.

Table 2: Known and Emerging Biological Targets of Quinoline-5,8-diones

| Biological Target | Therapeutic Area | Mechanism of Action | Reference |

|---|---|---|---|

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Cancer | Bioreductive activation leading to oxidative stress | nih.govnih.govmdpi.com |

| DNA | Cancer | Alkylation and strand cleavage | bioline.org.brresearchgate.net |

| Sphingosine Kinase (SphK) | Cancer | Inhibition of cell survival and growth pathways | mdpi.com |

| Penicillin-Binding Proteins | Bacterial Infections | Inhibition of bacterial cell wall synthesis | researchgate.net |

| Thioredoxin Reductase (TrxR) | Cancer, Malaria | Inhibition of redox regulation | researchgate.net |

Integration with Modern Chemical Biology Techniques for Mechanistic Elucidation

The elucidation of the precise mechanisms of action of quinoline-5,8-dione derivatives is crucial for their development as therapeutic agents. Modern chemical biology techniques offer powerful tools to probe the interactions of these small molecules with their cellular targets and to unravel their downstream effects.

The integration of synthetic chemistry with biological assays is fundamental. For instance, the synthesis of a library of quinoline-5,8-dione analogues with systematic variations in their substituents allows for detailed structure-activity relationship (SAR) studies. nih.govucc.ie These studies, combined with cytotoxicity assays in various cell lines, can reveal the structural features required for potent and selective activity. nih.govnih.gov

Techniques such as fluorescence-based assays are used to screen for inhibitors of specific enzymes like sphingosine kinase. mdpi.com Furthermore, the use of NQO1-expressing and NQO1-deficient cell lines allows for the direct assessment of the role of this enzyme in the cytotoxicity of quinoline-5,8-dione derivatives. nih.gov

Advanced techniques like transmission electron microscopy (TEM) can be used to visualize the effects of these compounds on cellular morphology, providing clues about their mechanism of action. For example, TEM studies have been used to demonstrate that certain quinoline-containing conjugates cause disruption of the bacterial cell membrane. nih.gov The development of chemical probes based on the quinoline-5,8-dione scaffold will further enable the identification of their binding partners in complex biological systems, providing a more comprehensive understanding of their mechanisms of action.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 6-ethoxyquinoline-5,8-dione and its derivatives?

- Methodology : The synthesis typically involves functionalizing quinoline-5,8-dione scaffolds via nucleophilic addition/oxidation reactions. For example, quinoline-5,8-dione derivatives are synthesized using Michael addition with substituted amines or thiols under non-regioselective conditions, followed by autoxidation or column chromatography for isomer separation (yields range from 11% to 72%) . Ethoxy groups can be introduced via alkylation of hydroxyl precursors or through regioselective substitution using halogen/methoxy directing groups .

- Key Considerations : Optimize reaction solvents (e.g., MeOH, CH3CN:H2O mixtures) and catalytic bases to enhance regioselectivity and yield. Monitor reactions via TLC and purify using gradient elution (e.g., CH2Cl2/MeOH = 20:1) .

Q. How can researchers structurally characterize 6-ethoxyquinoline-5,8-dione derivatives?

- Methodology : Employ a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity (>95% by HPLC) . UV-Vis spectroscopy can track quinone-hydroquinone redox transitions, while X-ray crystallography resolves ambiguous stereochemistry .

- Key Considerations : Assign peaks using coupling constants (e.g., vinyl protons in acrylate derivatives) and compare with synthetic standards for ambiguous cases .

Q. What preliminary assays are used to evaluate the biological activity of 6-ethoxyquinoline-5,8-dione analogs?

- Methodology : Screen for antiproliferative activity using the Sulforhodamine B (SRB) assay in drug-sensitive (e.g., HeLaS3) and multidrug-resistant (e.g., KB-vin) cancer cell lines. Calculate IC50 values (low micromolar range indicates potency) and compare with positive controls like paclitaxel .

- Key Considerations : Validate cytotoxicity mechanisms via flow cytometry (apoptosis/necrosis) and enzymatic assays (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1) activity) to confirm target engagement .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence the redox cycling and antitumor mechanisms of quinoline-5,8-dione derivatives?

- Methodology : Use cyclic voltammetry to measure redox potentials and correlate with cellular ROS generation. Derivatives with electron-donating groups (e.g., ethoxy) exhibit enhanced stability in hydroquinone forms, promoting prolonged NQO1-mediated bioreductive activation .

- Data Contradictions : While ethoxy groups generally enhance solubility, they may reduce membrane permeability compared to smaller substituents. Balance lipophilicity (logP ~2.4–2.8) using Hansch analysis .

Q. What strategies address multidrug resistance (MDR) in cancer cells when using 6-ethoxyquinoline-5,8-dione-based therapies?

- Methodology : Co-administer derivatives with P-glycoprotein inhibitors (e.g., verapamil) to bypass efflux mechanisms. Structure-activity relationship (SAR) studies show that 4-(4-methylpiperazin-1-yl)phenylamino substitutions at position 6/7 overcome MDR by inhibiting ABC transporter binding .

- Key Findings : Compound 7d (IC50 = 0.97 µM against KB-vin) outperforms paclitaxel by selectively accumulating in resistant cells via passive diffusion .

Q. How do metabolic pathways (e.g., glutathione conjugation) affect the pharmacokinetics and toxicity of 6-ethoxyquinoline-5,8-dione?

- Methodology : Incubate radiolabeled derivatives (e.g., <sup>3</sup>H) with human lung cells (A549, H358) and analyze metabolites via HPLC-UV-RAM and LC-MS/MS. Identify GSH/NAC adducts, methylated catechols, and adenine adducts as major detoxification products .

- Challenges : Balance Phase II conjugation (e.g., sulfation, glucuronidation) with redox cycling to avoid excessive pro-oxidant effects. Use siRNA knockdown to confirm enzyme roles (e.g., catechol-O-methyltransferase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.